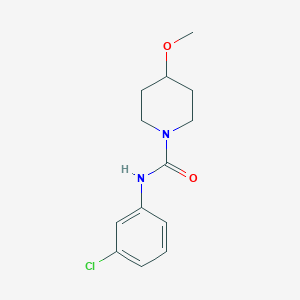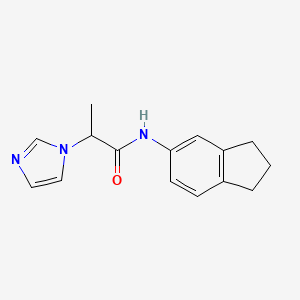![molecular formula C7H14N2O3 B7565932 Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate](/img/structure/B7565932.png)
Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate, also known as DMCM, is a chemical compound that has been extensively researched in the field of neuroscience. DMCM belongs to the class of carbamates and is a potent GABA receptor antagonist.
科学的研究の応用
Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate has been extensively used in scientific research to understand the role of GABA receptors in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and GABA receptors are the target of many drugs used to treat anxiety and epilepsy. Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate is a potent antagonist of GABA receptors and has been used to study the effects of GABA receptor blockade on behavior and brain function.
作用機序
Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate acts as a competitive antagonist of GABA receptors, specifically the GABAA receptor. GABAA receptors are pentameric ion channels that mediate fast synaptic inhibition in the brain. Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate binds to the benzodiazepine site of the GABAA receptor, which is distinct from the GABA binding site. This binding reduces the affinity of the receptor for GABA, leading to a decrease in inhibitory neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate are primarily due to its antagonism of GABA receptors. Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate has been shown to induce convulsions and seizures in animal models, indicating that GABA receptor blockade can lead to hyperexcitability in the brain. Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate has also been shown to alter sleep patterns and increase anxiety-like behavior in rodents.
実験室実験の利点と制限
Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate is a valuable tool for studying the role of GABA receptors in the brain. Its potency and selectivity for the GABAA receptor make it a useful antagonist for investigating the effects of GABA receptor blockade on behavior and brain function. However, Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate has limitations in that it is a convulsant and can induce seizures in animals at high doses. Therefore, caution must be exercised when using Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate in laboratory experiments.
将来の方向性
There are several future directions for research on Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate. One area of interest is the development of new GABA receptor antagonists with improved selectivity and safety profiles. Another area of research is the use of Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate in combination with other drugs to investigate the interactions between different neurotransmitter systems in the brain. Finally, there is interest in using Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate to study the effects of GABA receptor blockade in human subjects, particularly in the context of anxiety and epilepsy.
合成法
The synthesis of Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate involves the reaction of methyl chloroacetate with dimethylcarbamoyl chloride in the presence of triethylamine. The resulting product is then treated with methylamine to obtain the final product. The purity of Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate can be improved by recrystallization from ethanol.
特性
IUPAC Name |
methyl 2-[dimethylcarbamoyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-8(2)7(11)9(3)5-6(10)12-4/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRHSUBNSXEMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(1-tert-butyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7565866.png)

![3-[3-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7565874.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7565877.png)

![1-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B7565900.png)

![1-Benzyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]urea](/img/structure/B7565937.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B7565943.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol](/img/structure/B7565948.png)
![N-cyclopropyl-2-[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7565953.png)
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7565956.png)
![4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7565964.png)